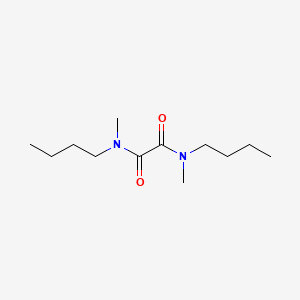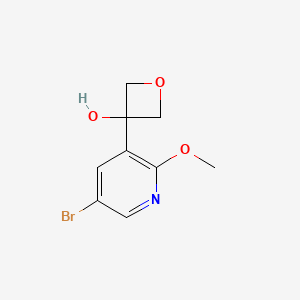![molecular formula C24H32N4O4 B13912615 1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene-9,10-dione, featuring hydroxyethylamino and propylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with appropriate amines. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 3-(2-hydroxyethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating between DNA bases, it disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly useful in anticancer therapies, where the compound can induce apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar DNA intercalating properties and topoisomerase II inhibition.
Ametantrone: Shares structural similarities and is also used in cancer treatment.
Uniqueness
1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H32N4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,5-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-1-5-17-21(19)24(32)18-6-2-8-20(22(18)23(17)31)28-12-4-10-26-14-16-30/h1-2,5-8,25-30H,3-4,9-16H2 |
InChI Key |
ZDFMCUHFIYMYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCNCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


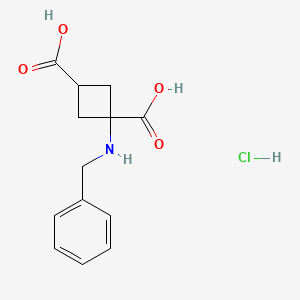
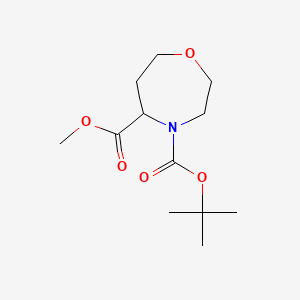
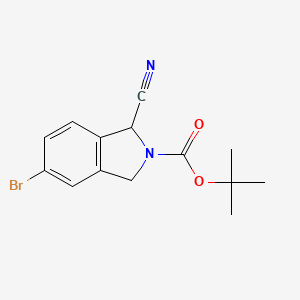
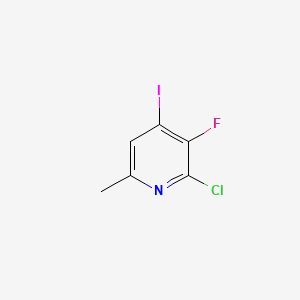
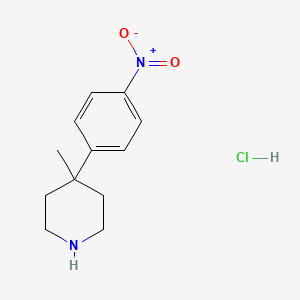
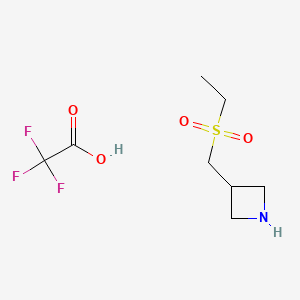
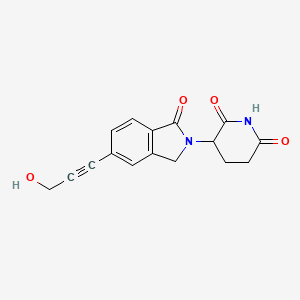
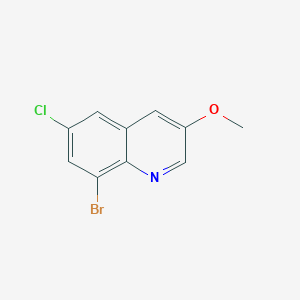
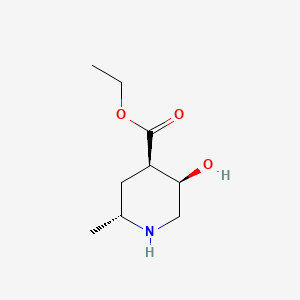
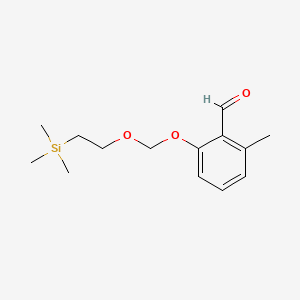
![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)
